molecular formula C9H9O3- B1238238 3-Ethoxybenzoate

3-Ethoxybenzoate

Cat. No. B1238238
M. Wt: 165.17 g/mol
InChI Key: DTFQMPQJMDEWKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxybenzoate is an ethoxybenzoate. It derives from a benzoate. It is a conjugate base of a 3-ethoxybenzoic acid.

Scientific Research Applications

Electronic and Thermodynamical Properties

  • Structural and Electronic Analysis : A theoretical study using the DFT/B3LYP method and 6-311++G(d, p) basis set focused on understanding the electronic properties of 6-ethoxybenzo[d][1,3]oxathiol-2-one. This research provides insights into the reactivity of the molecule, including various descriptors like local softness, electrophilicity, electronegativity, and HOMO-LUMO gaps (Kumar, 2018).

Chemical Synthesis and Functionalization

  • Proton Shuttle in Arylation of Indoles : Exploration of 2-arylbenzoic acids, including 3-ethoxy-2-phenylbenzoic acid, for use as a proton shuttle in the direct arylation of indoles with bromobenzenes demonstrated superior yield and selectivity for this class of substrates (Pi et al., 2018).
  • Solvent-free Synthesis of Bismuth Thiolates and Carboxylates : The thermally induced solvent-free reactions of Ph3Bi with carboxylic acids including 2-ethoxybenzoic acid showed the formation of fully substituted bismuth benzoates, highlighting the utility of 2-ethoxybenzoic acid in novel synthesis methods (Andrews et al., 2002).

Binding Studies and Interactions

  • Binding to Bovine Serum Albumin : A study on the binding constants of o-ethoxybenzoic acid with bovine serum albumin revealed significant insights into the interactions of this compound, suggesting its potential applications in biological systems (Fujisawa & Masuhara, 1981).

Environmental and Biochemical Relevance

  • Metabolism by Pseudomonas Strains : Research identified a Pseudomonas strain capable of metabolizing phenoxybenzoates, including 3-phenoxybenzoate, highlighting the ecological and environmental significance of this compound (Topp & Akhtar, 1991).

Material Science and Engineering

  • Reinforcement in Dental Cements : The substitution of aluminum oxide for fused quartz in zinc oxide-eugenol-o-ethoxybenzoic acid cements led to improved compressive strength, indicating the utility of 3-ethoxybenzoate in dental materials (Brauer et al., 1968).

Interaction and Cytotoxicity Studies

  • Interaction with Eugenol : The study of 2-ethoxybenzoic acid's interaction with eugenol and its effect on cytotoxicity sheds light on its potential biomedical applications and safety profile (Fujisawa et al., 2003).

properties

Product Name

3-Ethoxybenzoate

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-ethoxybenzoate

InChI

InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1

InChI Key

DTFQMPQJMDEWKJ-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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